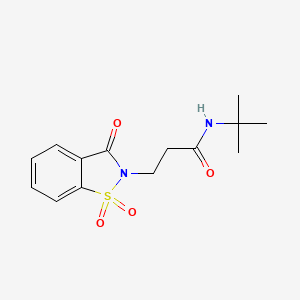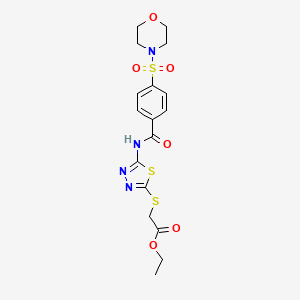
N-isopropyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, also known as IQ-1S, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. IQ-1S is a quinazoline derivative and has been synthesized using various methods. It has shown promising results in scientific research, particularly in the field of neuroscience.
作用機序
The mechanism of action of N-isopropyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide is not fully understood, but it has been suggested to act as a positive allosteric modulator of the Wnt pathway. The Wnt pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival. By enhancing the Wnt pathway, N-isopropyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide may promote the differentiation and survival of neural stem cells and improve cognitive function.
Biochemical and Physiological Effects:
N-isopropyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has been found to have various biochemical and physiological effects. It has been shown to enhance the expression of neuronal markers and increase the number of neurons in the brain. Additionally, N-isopropyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in the brain. These effects make N-isopropyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
N-isopropyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has several advantages for lab experiments. It is easy to synthesize and has a good yield. Additionally, N-isopropyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has been found to be non-toxic and well-tolerated in animal models. However, N-isopropyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects. Additionally, N-isopropyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has not been tested in human clinical trials, and its safety and efficacy in humans are unknown.
将来の方向性
There are several future directions for the research on N-isopropyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide. First, more research is needed to elucidate its mechanism of action and effects on neural stem cells and neuronal function. Second, the safety and efficacy of N-isopropyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide in humans need to be tested in clinical trials. Third, N-isopropyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide could be tested in animal models of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Fourth, the potential of N-isopropyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide as a therapeutic agent for other diseases, such as cancer and inflammatory diseases, could be explored. Finally, the synthesis of N-isopropyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide could be optimized to improve its yield and purity.
合成法
N-isopropyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide can be synthesized using various methods, including the reaction of 2-amino-4-phenylquinazoline with isopropyl chloroacetate in the presence of a base, or the reaction of 2-chloro-4-phenylquinazoline with isopropylamine and ethyl chloroacetate. The synthesis method used depends on the availability of starting materials and the desired yield of the final product.
科学的研究の応用
N-isopropyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has been shown to have potential applications in various fields of scientific research, particularly in the field of neuroscience. It has been found to enhance the differentiation of neural stem cells into neurons and improve their survival. N-isopropyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, N-isopropyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
2-(2-oxo-4-phenylquinazolin-1-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13(2)20-17(23)12-22-16-11-7-6-10-15(16)18(21-19(22)24)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXXNYGXDOKHON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C2=CC=CC=C2C(=NC1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2762693.png)
methanone](/img/structure/B2762695.png)
![N-[(3-methoxyphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2762698.png)
![1-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2762699.png)

![N-(4-fluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2762705.png)
![3-(2-methoxy-5-methylphenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2762706.png)
![3-(3-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2762707.png)
![Propan-2-yl 2-[2-(4-tert-butylphenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2762708.png)

![4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2762711.png)


![N-(3-cyanophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2762716.png)